molecular formula C10H5N3O3 B3051549 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile CAS No. 34559-52-9

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile

Cat. No.: B3051549
CAS No.: 34559-52-9
M. Wt: 215.16 g/mol
InChI Key: CNSCXIIEPGZPLP-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile is an organic compound with the molecular formula C10H5N3O3 It is characterized by the presence of a nitrophenyl group attached to an oxirane ring, which is further substituted with two cyano groups

Scientific Research Applications

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile typically involves the epoxidation of vinyl cyanides. One common method is the use of lithium hypochlorite (LiOCl) in the presence of a catalyst such as Fe3O4@Ag-CTAB. This reaction is carried out in an aqueous medium, which is considered environmentally friendly . The reaction conditions include moderate temperatures and the use of surfactants to improve the solubility of the reactants.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxide derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)oxirane-2-carbonitrile: Similar structure but with one cyano group.

    3-(4-Nitrophenyl)oxirane-2,2-dicarboxylate: Similar structure but with carboxylate groups instead of cyano groups.

Uniqueness

3-(4-Nitrophenyl)oxirane-2,2-dicarbonitrile is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical products. This makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-10(6-12)9(16-10)7-1-3-8(4-2-7)13(14)15/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCXIIEPGZPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453040
Record name 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34559-52-9
Record name 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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